molecular formula C20H32N2O6S B15044825 4-methyl-N-[3-methyl-1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)butan-2-yl]benzenesulfonamide

4-methyl-N-[3-methyl-1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)butan-2-yl]benzenesulfonamide

Cat. No.: B15044825
M. Wt: 428.5 g/mol
InChI Key: HKUOYGONOPCVPJ-UHFFFAOYSA-N
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Description

4-methyl-N-[3-methyl-1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)butan-2-yl]benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzenesulfonamide core, which is known for its diverse biological activities and utility in medicinal chemistry.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-methyl-N-[3-methyl-1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)butan-2-yl]benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-[3-methyl-1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)butan-2-yl]benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar compounds include other benzenesulfonamide derivatives, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 4-methyl-N-[3-methyl-1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)butan-2-yl]benzenesulfonamide.

Properties

Molecular Formula

C20H32N2O6S

Molecular Weight

428.5 g/mol

IUPAC Name

4-methyl-N-[3-methyl-1-oxo-1-(1,4,7-trioxa-10-azacyclododec-10-yl)butan-2-yl]benzenesulfonamide

InChI

InChI=1S/C20H32N2O6S/c1-16(2)19(21-29(24,25)18-6-4-17(3)5-7-18)20(23)22-8-10-26-12-14-28-15-13-27-11-9-22/h4-7,16,19,21H,8-15H2,1-3H3

InChI Key

HKUOYGONOPCVPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)N2CCOCCOCCOCC2

Origin of Product

United States

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